3-Methyl-2-(3-methylpyridin-4-yl)butanoic acid

Catalog No.
S13810058
CAS No.
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-(3-methylpyridin-4-yl)butanoic acid

Product Name

3-Methyl-2-(3-methylpyridin-4-yl)butanoic acid

IUPAC Name

3-methyl-2-(3-methylpyridin-4-yl)butanoic acid

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-7(2)10(11(13)14)9-4-5-12-6-8(9)3/h4-7,10H,1-3H3,(H,13,14)

InChI Key

FXBJJKMEPBHPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(C(C)C)C(=O)O

3-Methyl-2-(3-methylpyridin-4-yl)butanoic acid is a chemical compound characterized by its unique structure, which includes a butanoic acid moiety and a pyridine ring. The molecular formula of this compound is C11H15NO2C_{11}H_{15}NO_2, and it has a molecular weight of approximately 193.24 g/mol. The compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to produce alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions are crucial for understanding the reactivity of the compound in synthetic organic chemistry and its potential transformation into more complex molecules.

The biological activity of 3-Methyl-2-(3-methylpyridin-4-yl)butanoic acid is an area of active research. It has been investigated for its potential roles in:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could have therapeutic implications.
  • Ligand Activity: Its structure allows it to bind to various biological targets, potentially modulating their activity.

Research into its biological properties suggests that it may possess unique pharmacological effects, making it a candidate for further studies in drug development.

The synthesis of 3-Methyl-2-(3-methylpyridin-4-yl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which forms carbon-carbon bonds through the coupling of an organoboron compound with a halide in the presence of a palladium catalyst.

Synthetic Routes

  • Starting Materials: The synthesis often begins with readily available starting materials that can be modified through various reactions.
  • Reaction Conditions: Optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration is essential for maximizing yield and purity.
  • Purification: After synthesis, purification methods like recrystallization or chromatography are employed to isolate the desired product.

3-Methyl-2-(3-methylpyridin-4-yl)butanoic acid has several applications across different fields:

  • Organic Synthesis: It serves as a building block for creating more complex organic molecules.
  • Biochemical Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
  • Industrial Use: It may be utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

The interaction studies of 3-Methyl-2-(3-methylpyridin-4-yl)butanoic acid focus on its binding affinity to biological targets, such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Understanding these interactions is crucial for evaluating its suitability for drug development and other applications.

Several compounds share structural similarities with 3-Methyl-2-(3-methylpyridin-4-yl)butanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
Butanoic acidSimple carboxylic acid without a pyridine ringLacks aromatic properties
2-Methylbutanoic acidDerivative of butanoic acid with different substitutionSimilar backbone but different functional groups
Methyl 4-(3-pyridyl)butyrateContains pyridine but with a different chainUsed as an intermediate in synthesis
Potassium butyrateStraight-chain carboxylic acid saltCommonly used as a food additive
2-Methylbutyric acidSimilar aliphatic structureDifferent functional group properties

Uniqueness

The uniqueness of 3-Methyl-2-(3-methylpyridin-4-yl)butanoic acid lies in its combination of both aliphatic and aromatic characteristics due to the presence of the methyl-substituted pyridine ring alongside the butanoic acid moiety. This structural complexity imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

193.110278721 g/mol

Monoisotopic Mass

193.110278721 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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